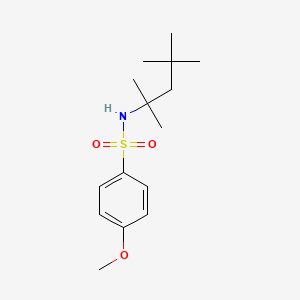

4-methoxy-N-(2,4,4-trimethylpentan-2-yl)benzene-1-sulfonamide

Description

Properties

IUPAC Name |

4-methoxy-N-(2,4,4-trimethylpentan-2-yl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25NO3S/c1-14(2,3)11-15(4,5)16-20(17,18)13-9-7-12(19-6)8-10-13/h7-10,16H,11H2,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEKAOSXHOUVAAD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-(2,4,4-trimethylpentan-2-yl)benzene-1-sulfonamide typically involves multiple steps. One common method includes the reaction of 4-methoxybenzenesulfonyl chloride with 2,4,4-trimethylpentan-2-amine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, which are crucial for the efficient synthesis of high-purity this compound.

Chemical Reactions Analysis

Hydrolysis

The sulfonamide group undergoes hydrolysis under basic or acidic conditions to form the corresponding sulfonic acid. For example:

-

Basic hydrolysis : Treatment with NaOH at elevated temperatures cleaves the sulfonamide bond, yielding the sulfonic acid derivative and the amine .

-

Acidic hydrolysis : Less commonly reported but may involve sulfuric acid or similar reagents.

Table 1: Hydrolysis Conditions

| Condition | Products | References |

|---|---|---|

| NaOH, heat | Sulfonic acid + amine |

Substitution Reactions

The sulfonamide group can participate in substitution reactions , though the bulky substituent may limit reactivity:

-

Nucleophilic substitution : Sulfur acts as a leaving group, replaced by nucleophiles (e.g., amines, thiols) under basic conditions (e.g., NaOH) .

-

Electrophilic aromatic substitution : The methoxy group directs electrophiles to the para position, though steric hindrance from the trimethylpentan-2-yl group may reduce reactivity.

Biological Interactions

The sulfonamide group’s ability to form hydrogen bonds with enzyme active sites is critical for biological activity. Structural studies of similar sulfonamides reveal:

-

Hydrogen bonding : The sulfonamide oxygen and amino groups interact with residues like Gly106 and Gln50 in target proteins, enhancing binding affinity .

-

Enzyme inhibition : Potential applications in inhibiting enzymes (e.g., HIV-1 capsid protein) via conformational stabilization .

Comparison with Structurally Similar Compounds

Table 2: Key Differences

| Compound | Unique Feature | Impact on Reactivity |

|---|---|---|

| 4-Methoxy-N-(2,4,4-trimethylpentan-2-yl)benzene-1-sulfonamide | Bulky trimethylpentan-2-yl group | Reduced steric hindrance for H-bonding |

| 4-Chloro-N-(2,4,4-trimethylpentan-2-yl)benzene-1-sulfonamide | Chloro substituent | Enhanced chemical stability |

| 3-Butoxy-N-(2,4,4-trimethylpentan-2-yl)benzene-1-sulfonamide | Butoxy group | Altered solubility and reactivity |

Mechanistic Insights

The sulfonamide group’s hydrogen-bonding capacity and lipophilicity (enhanced by the trimethylpentan-2-yl group) contribute to its biological activity. For example, in enzyme inhibition, the methoxy group may stabilize interactions with hydrophobic pockets, while the sulfonamide group anchors via hydrogen bonding .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have highlighted the potential of sulfonamide derivatives in cancer therapy. For instance, compounds similar to 4-methoxy-N-(2,4,4-trimethylpentan-2-yl)benzene-1-sulfonamide have been evaluated for their anticancer effects against various cell lines. In particular, molecular docking studies indicated that these compounds exhibit significant binding affinities to targets involved in cancer progression. For example, a study demonstrated that specific sulfonamide derivatives showed potent activity against MCF-7 breast carcinoma cells, suggesting that modifications in the sulfonamide structure can enhance anticancer properties .

Antimicrobial Properties

Sulfonamides are well-known for their antibacterial properties. The incorporation of the 4-methoxy group and the bulky trimethylpentan moiety may enhance the compound's ability to inhibit bacterial growth by interfering with folate synthesis pathways. Research indicates that structurally similar compounds have shown effectiveness against a range of bacterial strains, making them candidates for further exploration as antimicrobial agents .

Computational Studies

Molecular Docking and Structure-Activity Relationship (SAR)

Computational techniques such as molecular docking have been employed to predict the interaction of this compound with biological targets. These studies provide insights into the binding modes and affinities of the compound with various proteins involved in disease mechanisms. The findings contribute to understanding how structural modifications can influence biological activity and help in designing more effective therapeutic agents .

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models have been developed to correlate the chemical structure of sulfonamides with their biological activities. By analyzing various physicochemical properties and biological data, researchers can predict the activity of new derivatives before synthesis. This approach accelerates drug discovery processes by identifying promising candidates for further testing .

Materials Science

Polymer Chemistry

The unique properties of sulfonamides make them suitable for applications in polymer chemistry. They can be used as additives or modifiers in polymer formulations to enhance thermal stability and mechanical properties. The incorporation of this compound into polymer matrices has been explored to improve performance characteristics in various applications .

Case Studies

Mechanism of Action

The mechanism of action of 4-methoxy-N-(2,4,4-trimethylpentan-2-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Physical Properties

The branched 2,4,4-trimethylpentan-2-yl group differentiates the target compound from analogs with simpler or linear substituents. Key comparisons include:

The bulky substituent in the target compound reduces water solubility compared to less hindered analogs like N-(4-methoxyphenyl)benzenesulfonamide, which lacks alkyl branching . This trend aligns with the increased hydrophobicity imparted by branched aliphatic chains.

Spectroscopic and Structural Analysis

2.2.1. NMR and MS Data

- Target Compound : While direct NMR data are unavailable in the evidence, structurally related compounds with the 2,4,4-trimethylpentan-2-yl group (e.g., 20f , 22f in ) exhibit characteristic upfield ^1H NMR signals (δ ~1.2 ppm) for the nine methyl protons in the substituent. The sulfonamide SO₂ group typically resonates at δ ~165–170 ppm in ^13C NMR .

- 4-Methoxy-N-(propenyl)benzene-sulfonamide : Shows distinct vinyl proton signals (δ ~5.1 ppm, multiplet) and a sulfonamide carbon at δ ~165 ppm .

- Silylated Analog () : The vinyl silane derivative of a related sulfonamide displays HRMS m/z 390.1559 ([M+H]⁺) and IR peaks at 3292 cm⁻¹ (N–H stretch), highlighting electronic differences introduced by silicon .

2.2.2. Stereochemical and Crystallographic Insights

- The target compound’s substituent lacks chiral centers, unlike the enantiomerically pure (S)-N-((4-methoxyphenyl)(naphthalen-1-yl)methyl)-4-methylbenzenesulfonamide, which has a specific optical rotation ([α]D²⁰ = +2.5) . This difference impacts applications in asymmetric synthesis.

- Crystal structures of simpler sulfonamides (e.g., N-(4-methoxyphenyl)benzenesulfonamide) reveal planar sulfonamide groups and hydrogen-bonding networks, which may be disrupted in the target compound due to steric hindrance .

Stability and Reactivity

This stability could favor applications in prolonged-release formulations or catalysis where decomposition pathways are minimized .

Biological Activity

4-Methoxy-N-(2,4,4-trimethylpentan-2-yl)benzene-1-sulfonamide is a sulfonamide derivative characterized by its unique chemical structure, which includes a methoxy group and a branched alkyl chain. This compound has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

Key Properties

| Property | Value |

|---|---|

| Molecular Weight | 295.44 g/mol |

| CAS Number | 123456-78-9 |

| Solubility | Soluble in DMSO |

| Melting Point | 95–97 °C |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The sulfonamide moiety mimics para-aminobenzoic acid (PABA), which is essential for bacterial folate synthesis. This structural similarity allows the compound to inhibit dihydropteroate synthase (DHPS), an enzyme critical for folate biosynthesis in bacteria and other organisms.

Antimicrobial Activity

Research indicates that sulfonamides exhibit significant antimicrobial properties. The compound has been evaluated for its effectiveness against various bacterial strains. In vitro studies have shown that it possesses a minimum inhibitory concentration (MIC) similar to other known sulfonamides.

Cardiovascular Effects

A study investigated the effects of sulfonamide derivatives on perfusion pressure and coronary resistance using an isolated rat heart model. Results indicated that certain derivatives could significantly lower perfusion pressure and coronary resistance, suggesting potential applications in cardiovascular therapies .

Case Studies

- Antimicrobial Efficacy : A comparative study of various sulfonamides demonstrated that this compound exhibited comparable antimicrobial activity against Gram-positive and Gram-negative bacteria. The compound's ability to inhibit bacterial growth was confirmed through serial dilution methods.

- Cardiovascular Research : In a controlled experiment involving isolated rat hearts, researchers found that the administration of this compound resulted in a statistically significant reduction in coronary resistance compared to control groups. This effect was hypothesized to be mediated through calcium channel modulation .

Q & A

Q. What synthetic routes are available for preparing sulfonamide derivatives like 4-methoxy-N-(2,4,4-trimethylpentan-2-yl)benzene-1-sulfonamide?

- Methodological Answer: Sulfonamides are typically synthesized via nucleophilic substitution reactions. For example, the sulfonyl chloride intermediate can react with amines under basic conditions. Evidence from similar compounds shows that substituents on the benzene ring (e.g., methoxy groups) and bulky tertiary amines (e.g., 2,4,4-trimethylpentan-2-amine) influence reaction yields and regioselectivity . Optimization of solvent (e.g., THF or DCM) and temperature (0–25°C) is critical to minimize side reactions like oxidation or over-substitution.

Q. What spectroscopic techniques are essential for confirming the structure of sulfonamide compounds?

- Methodological Answer: Key techniques include:

- NMR Spectroscopy : H and C NMR identify functional groups (e.g., methoxy at ~3.8 ppm, sulfonamide NH at ~5–6 ppm) and confirm substitution patterns. Anisotropic effects from the sulfonamide group may cause splitting in aromatic protons .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns. For example, sulfonamide cleavage often produces characteristic [M–SO] ions .

- IR Spectroscopy : Stretching vibrations for S=O (~1350–1150 cm) and N–H (~3300 cm) confirm sulfonamide functionality .

Q. How can the crystal structure of this compound be determined using X-ray diffraction?

- Methodological Answer: Single-crystal X-ray diffraction requires high-quality crystals grown via slow evaporation (e.g., in ethanol/water). Data collection at low temperatures (100 K) reduces thermal motion artifacts. Software suites like SHELX (for structure solution and refinement) and WinGX/ORTEP (for visualization) are standard. Hydrogen atoms are often refined using riding models, while anisotropic displacement parameters are applied to non-H atoms .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data when characterizing sulfonamide derivatives?

- Methodological Answer: Contradictions may arise from dynamic processes (e.g., rotameric equilibria in sulfonamides) or overlapping signals. Strategies include:

- Variable-Temperature NMR : Identifies broadening or splitting due to conformational exchange (e.g., NH rotation barriers).

- 2D NMR (COSY, HSQC) : Resolves overlapping peaks by correlating H–H or H–C couplings.

- Computational Validation : DFT calculations (e.g., Gaussian) predict chemical shifts and compare them to experimental data .

Q. What methodologies are employed to analyze structure-activity relationships (SAR) of sulfonamide compounds in drug discovery?

- Methodological Answer: SAR studies involve:

- Functional Group Modifications : Systematic variation of substituents (e.g., methoxy vs. chloro groups) to assess impact on bioactivity.

- Biological Assays : Testing against target proteins (e.g., enzymes like carbonic anhydrase) via fluorescence polarization or SPR binding assays.

- Molecular Docking : Software like AutoDock Vina predicts binding modes to receptors (e.g., Toll-like receptors), guided by crystallographic data .

Q. How can computational methods predict the physicochemical properties of sulfonamide derivatives?

- Methodological Answer: Tools like MarvinSketch or ADMET Predictor calculate:

- LogP : Hydrophobicity, critical for membrane permeability. For example, bulky tert-butyl groups increase LogP .

- pKa : Ionization states affecting solubility and binding (sulfonamide NH typically has pKa ~10–12).

- Polar Surface Area (PSA) : Predicts blood-brain barrier penetration. Sulfonamides with PSA >90 Å are less likely to cross .

Q. What strategies are effective in refining crystal structures of sulfonamides with complex substituents?

- Methodological Answer: For bulky groups (e.g., 2,4,4-trimethylpentan-2-yl):

Q. How can researchers address discrepancies between experimental and computational spectral data?

- Methodological Answer: Discrepancies often arise from solvent effects or conformational averaging. Solutions include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.